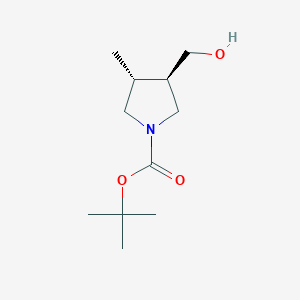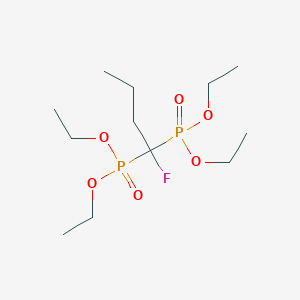
2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized through various methods and has been studied for its potential applications in various fields. In
作用機序
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-tumor activities through the inhibition of certain enzymes and signaling pathways. It has also been suggested that the compound may modulate the activity of certain neurotransmitters in the brain, leading to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide exhibits anti-inflammatory and anti-tumor activities. Additionally, it has been found to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in treating neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the advantages of using 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide in lab experiments is its potential use in treating various diseases. Additionally, the compound has been synthesized through various methods, making it easily accessible for research purposes. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its potential use in clinical settings.
将来の方向性
There are several future directions for the study of 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide. One direction is to further investigate its potential use in treating various types of cancer and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, the compound may also be studied for its potential use in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized through various methods and has been studied for its potential applications in various fields. While its mechanism of action is not fully understood, studies have shown that it exhibits anti-inflammatory and anti-tumor activities, and may have potential use in treating neurological disorders. Further studies are needed to fully understand its biochemical and physiological effects and to develop more efficient synthesis methods.
合成法
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has been reported in various scientific literature. One of the methods involves the reaction of 4-fluorobenzenethiol with 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine in the presence of acetic anhydride and triethylamine. The resulting product is purified through column chromatography to obtain the desired compound.
科学的研究の応用
2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory and anti-tumor activities, making it a potential candidate for cancer treatment. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-13-1-3-14(4-2-13)25-12-16(24)21-7-9-23-10-8-22-17(23)15-11-19-5-6-20-15/h1-6,8,10-11H,7,9,12H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXGWIQYZZVTFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2380498.png)


![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2380503.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2380504.png)




![2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2380515.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2380516.png)
![6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one](/img/structure/B2380517.png)

